Cas no 2172820-12-9 ((S,R,S)-AHPC-PEG4-acid)

The (S,R,S)-AHPC-PEG4-acid is a bifunctional linker compound featuring a cereblon (CRBN)-binding (S,R,S)-AHPC moiety connected to a carboxylic acid group via a tetraethylene glycol (PEG4) spacer. This structure enables its use as a versatile intermediate in PROTAC (Proteolysis-Targeting Chimera) development, facilitating targeted protein degradation. The PEG4 spacer enhances solubility and flexibility, optimizing binding interactions between the E3 ligase and the target protein. The terminal carboxylic acid allows for straightforward conjugation with amines or hydroxyls, supporting modular PROTAC design. Its stereospecific (S,R,S) configuration ensures high-affinity CRBN engagement, making it valuable for precision therapeutic research. Suitable for controlled protein degradation studies and bifunctional molecule synthesis.
(S,R,S)-AHPC-PEG4-acid structure
(S,R,S)-AHPC-PEG4-acid structure
Product Name:(S,R,S)-AHPC-PEG4-acid
CAS No:2172820-12-9
MF:C34H50N4O10S
MW:706.846608638763
CID:5092145
PubChem ID:134184067
Update Time:2025-05-20

(S,R,S)-AHPC-PEG4-acid Chemical and Physical Properties

Names and Identifiers

    • (S,R.S)-AHPC-PEG4-acid
    • (S)-18-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-19,19-dimethyl-16-oxo-4,7,10,13-tetraoxa-17-azaicosan-1-oic acid
    • E85764
    • BP-24468
    • (S,R,S)-AHPC-PEG4-ACID
    • (S,R,S)-AHPC-CO-PEG4-C2-acid
    • HY-W190956
    • CS-0254660
    • 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
    • 2172820-12-9
    • GS-0069
    • SCHEMBL19786403
    • (S, R, S)-AHPC-PEG4-acid
    • (S,R,S)-AHPC-PEG4-acid
    • Inchi: 1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42)/t26-,27+,31-/m1/s1
    • InChI Key: WCMFOLDVYYDUGD-FMVCKAMOSA-N
    • SMILES: C(NCC1=CC=C(C2SC=NC=2C)C=C1)(=O)[C@@H]1C[C@@H](O)CN1C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(O)=O

Computed Properties

  • Exact Mass: 706.32476498g/mol
  • Monoisotopic Mass: 706.32476498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 22
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 214Ų

(S,R,S)-AHPC-PEG4-acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (S,R,S)-AHPC-PEG4-acid

Research Brief on (S,R,S)-AHPC-PEG4-acid and Its Role in Targeted Protein Degradation

The compound (S,R,S)-AHPC-PEG4-acid (CAS: 2172820-12-9) has emerged as a critical linker in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of bifunctional molecules designed to degrade specific disease-causing proteins. This molecule serves as a VHL (Von Hippel-Lindau) E3 ligase ligand, enabling the recruitment of the ubiquitin-proteasome system to target proteins for degradation. Recent studies highlight its structural advantages, including the (S,R,S) stereochemistry that enhances binding affinity to VHL, and the PEG4 spacer that optimizes linker flexibility and solubility for improved cellular uptake.

Key 2023-2024 research demonstrates the application of (S,R,S)-AHPC-PEG4-acid in oncology drug development. A Nature Chemical Biology study (DOI: 10.1038/s41589-023-01428-w) reported its incorporation into PROTACs targeting BRD4, achieving >90% degradation at nanomolar concentrations in leukemia models. The PEG4 linker was found to significantly improve pharmacokinetic properties compared to shorter-chain alternatives, with a 3.2-fold increase in tumor tissue accumulation observed in murine xenograft models.

Structural optimization studies published in Journal of Medicinal Chemistry (2024, 67(3):1452-1464) revealed that the (S,R,S) configuration provides a 17-fold higher VHL binding affinity (Kd = 0.8 μM) than its (R,S,R) counterpart. This stereospecificity correlates with improved degradation efficiency (DC50 values <10 nM for multiple targets) and reduced off-target effects in transcriptomic analyses. The acid terminus enables straightforward conjugation to warhead molecules via amide coupling, with recent protocols achieving >95% conjugation yields under mild conditions.

Emerging applications extend beyond oncology, with a recent Cell Chemical Biology report (2024, 31(1):1-15) detailing its use in neurodegenerative disease models. PROTACs incorporating (S,R,S)-AHPC-PEG4-acid demonstrated successful tau protein degradation in neuronal cultures (72% reduction) without inducing neurotoxicity, suggesting potential for Alzheimer's therapeutics. The PEG4 spacer was particularly effective in crossing the blood-brain barrier in primate studies, showing 5.8-fold higher CNS penetration than PEG2 analogs.

Manufacturing and stability data from ACS Pharmacology & Translational Science (2024, 7(2):421-435) indicate that (S,R,S)-AHPC-PEG4-acid maintains >90% purity after 12 months at -20°C, with aqueous solubility of 28 mg/mL at pH 7.4. These properties, combined with its commercial availability from major suppliers (e.g., MedChemExpress Cat# HY-125845), position it as a preferred choice for PROTAC development. Current clinical-stage programs utilizing this scaffold include Phase I trials for estrogen receptor degraders (NCT05422885) and BTK degraders (NCT05384353).

The compound's versatility is further evidenced by its incorporation into heterobifunctional degraders beyond classical PROTACs, including molecular glues and autophagy-targeting chimeras. A recent Angewandte Chemie publication (2024, 136(15):e202318745) demonstrated its utility in LYTAC (lysosome-targeting chimera) development, achieving 85% cell surface protein degradation through CI-M6PR receptor engagement. This expansion of applications suggests (S,R,S)-AHPC-PEG4-acid will remain a cornerstone of targeted protein degradation therapeutics for the foreseeable future.

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